Cas no 179237-92-4 ((1S)-1-(2,4-dichlorophenyl)ethan-1-ol)

(1S)-1-(2,4-Dichlorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,4-dichlorophenyl substituent. This compound is of significant interest in synthetic organic chemistry due to its stereospecific configuration, which makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The presence of the dichlorophenyl group enhances its utility in cross-coupling reactions and as a precursor for bioactive molecules. Its well-defined stereochemistry ensures high selectivity in asymmetric transformations, while its stability under standard conditions facilitates handling and storage. This product is particularly useful in research and industrial applications requiring precise chiral building blocks.
(1S)-1-(2,4-dichlorophenyl)ethan-1-ol structure
179237-92-4 structure
Product Name:(1S)-1-(2,4-dichlorophenyl)ethan-1-ol
CAS No:179237-92-4
MF:C8H8Cl2O
MW:191.054520606995
MDL:MFCD09863675
CID:1366008
PubChem ID:6950772
Update Time:2025-05-25

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2,4-Dichlorophenyl)ethanol
    • G830 RivastigMine tartrate
    • rivastigMine ditartrate
    • SDZ-ENA 713
    • (-)-&lt
    • 3-&lt
    • 1'-(Dimethylamino)ethyl&gt
    • phenyl&gt
    • -N-ethyl-N-methylcarbamat-(+)-L-tartrat
    • (S)-1-(2',4'-dichlorophenyl)-1-ethanol
    • (-)-{3-[1'-(Dimethylamino)ethyl]phenyl}-N-ethyl-N-methylcarbamat-(+)-L-tartrat
    • ENA-713
    • Rivastigimine tartrate
    • Rivastigmine-d6 tartarate
    • RIVASTIGMINE TARTRATE SALT
    • RivastigMine Bitartrate
    • (-)-1-(2',4'-Dichlorophenyl)ethanol
    • RivastigMine L-Tartrate
    • (S)-1-(2',4'-dichlorophenyl)ethanol
    • 1-(2,4-dichloro-phenyl)-ethanol
    • (S)-1-(2,4-dichlorophenyl)ethanol
    • (-)-< 3-< 1'-(Dimethylamino)ethyl> phenyl> -N-ethyl-N-methylcarbamat-(+)-L-tartrat
    • Rivastig
    • (alphaS)-2,4-Dichloro-alpha-methylbenzenemethanol
    • AUM3JS8WCK
    • 1-(2,4-Dichlorophenyl)ethanol, (S)-
    • (.ALPHA.S)-2,4-DICHLORO-.ALPHA.-METHYLBENZENEMETHANOL
    • CS-0263513
    • G57652
    • UNII-AUM3JS8WCK
    • Benzenemethanol, 2,4-dichloro-alpha-methyl-, (alphaS)-
    • 179237-92-4
    • EN300-87771
    • SCHEMBL13866426
    • BENZENEMETHANOL, 2,4-DICHLORO-.ALPHA.-METHYL-, (.ALPHA.S)-
    • 1-(2,4-Dichlorophenyl)ethanol, (-)-
    • (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
    • MDL: MFCD09863675
    • Inchi: 1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
    • InChI Key: KWZDYNBHZMQRLS-YFKPBYRVSA-N
    • SMILES: ClC1C=C(C=CC=1[C@H](C)O)Cl

Computed Properties

  • Exact Mass: 189.9952203g/mol
  • Monoisotopic Mass: 189.9952203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.323
  • Boiling Point: 271 ºC
  • Flash Point: 116 ºC

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol Pricemore >>

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Additional information on (1S)-1-(2,4-dichlorophenyl)ethan-1-ol

(1S)-1-(2,4-Dichlorophenyl)ethan-1-ol: A Comprehensive Overview

The compound (1S)-1-(2,4-dichlorophenyl)ethan-1-ol, also known by its CAS number 179237-92-4, is a chiral alcohol with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials and its influence on catalytic processes, making it a subject of interest for researchers worldwide.

Structurally, the molecule consists of a hydroxyl group (-OH) attached to a chiral carbon atom, which is further connected to a 2,4-dichlorophenyl group. The presence of the dichlorophenyl moiety introduces both electronic and steric effects, which significantly influence the compound's reactivity and selectivity in various chemical reactions. The stereochemistry at the chiral center (denoted as (1S)) plays a crucial role in determining the compound's physical properties and its interactions with other molecules.

Recent research has focused on the synthesis and characterization of this compound. One notable study published in 2023 explored the enantioselective synthesis of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol using asymmetric catalysis. The findings revealed that the compound exhibits high enantioselectivity under specific reaction conditions, making it a valuable intermediate in asymmetric synthesis. This advancement has opened new avenues for its application in pharmaceuticals and agrochemicals.

In terms of applications, (1S)-1-(2,4-dichlorophenyl)ethan-1-ol has shown promise in the development of advanced materials. For instance, researchers have investigated its use as a precursor for synthesizing chiral polymers with tailored optical properties. These polymers have potential applications in optoelectronics and sensing technologies due to their ability to selectively interact with light. Additionally, the compound has been employed as a building block in the construction of complex organic molecules with intricate architectures.

The environmental impact of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol has also been a topic of recent research. Studies have assessed its biodegradation pathways under various environmental conditions, revealing that it undergoes rapid degradation under aerobic conditions. This finding is significant for industries relying on this compound, as it suggests minimal long-term environmental persistence when handled responsibly.

In conclusion, (1S)-1-(2,4-dichlorophenyl)ethan-1-ol is a versatile compound with diverse applications across multiple disciplines. Its unique structural features and stereochemical properties make it an invaluable tool in modern chemistry. As research continues to uncover new insights into its synthesis, characterization, and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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